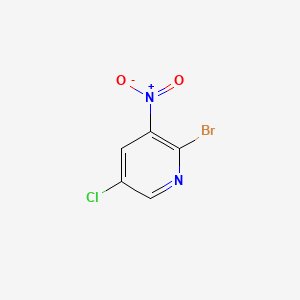
2-Bromo-5-chloro-3-nitropyridine
Cat. No. B1267106
Key on ui cas rn:
75806-86-9
M. Wt: 237.44 g/mol
InChI Key: VFMIDVIAQMFGGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05801183
Procedure details


To a stirred, ice bath cooled solution of HBr (48%, 214 mL, d=1.49, 1.89 mol) was added 2-amino-5-chloro-3-nitropyridine (2) (66.0 g, 376 mmol). The mixture was stirred until the internal temperature was less than 0° C., and then bromine (65 mL, d=3.102, 1.3 mol) was added dropwise. The resulting orange mixture was stirred at a temperature below 0° C. A solution of NaNO2 (91.3 g, 1.32 mol, used as received) in water (125 mL) was added slowly to the mixture so as to maintain the internal temperature below 0° C. The mixture was stirred for an additional 45 min at below 0° C., and then NaOH (139.3 g, 3.482 mol) in water (200 mL) was slowly added to the mixture to maintain the internal temperature below 20° C. The mixture was stirred at below 20° C. for an additional hour, and then gravity filtered. The recovered brown solid was dried at 25° C. under vacuum for 6 h. It was purified by recrystalization from 95% ethanol to obtain 103 as a yellow solid (46.0 g, 51.5%), mp 68°-73° C. (Lit., 75° C., Berrie et al., J. Chem. Soc. 2042 (1952)); 1H NMR (CDCl3): δ8.15 (d, J=2.1 Hz, 1H), 8,57 (d, J=2.1 Hz, 1H).






Identifiers


|
REACTION_CXSMILES
|
[BrH:1].N[C:3]1[C:8]([N+:9]([O-:11])=[O:10])=[CH:7][C:6]([Cl:12])=[CH:5][N:4]=1.BrBr.N([O-])=O.[Na+].[OH-].[Na+]>O>[Br:1][C:3]1[C:8]([N+:9]([O-:11])=[O:10])=[CH:7][C:6]([Cl:12])=[CH:5][N:4]=1 |f:3.4,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
214 mL
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
Step Two
|
Name
|
|
|
Quantity
|
66 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC=C(C=C1[N+](=O)[O-])Cl
|
Step Three
|
Name
|
|
|
Quantity
|
65 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
Step Four
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred until the internal temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was less than 0° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The resulting orange mixture was stirred at a temperature below 0° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain the internal temperature below 0° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred for an additional 45 min at below 0° C.
|
|
Duration
|
45 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain the internal temperature below 20° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at below 20° C. for an additional hour
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
gravity filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The recovered brown solid was dried at 25° C. under vacuum for 6 h
|
|
Duration
|
6 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
It was purified by recrystalization from 95% ethanol
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=NC=C(C=C1[N+](=O)[O-])Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 46 g | |
| YIELD: PERCENTYIELD | 51.5% | |
| YIELD: CALCULATEDPERCENTYIELD | 51.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

